Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid is a complex organic compound with a unique structure that includes both sulfur and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid typically involves multiple steps. One common method includes the reaction of 2-sulfanylpropanamide with ethylenediamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethanethioic acid to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amide and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and amide groups in the compound can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid
- 2- ( {2-oxo-2- [ (2-oxo-3-azepanyl)amino]ethyl}sulfanyl)acetic acid
Uniqueness
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid is unique due to its specific combination of sulfur and amide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
106664-30-6 |
---|---|
Molekularformel |
C7H12N2O3S2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
2-oxo-2-[2-(2-sulfanylpropanoylamino)ethylamino]ethanethioic S-acid |
InChI |
InChI=1S/C7H12N2O3S2/c1-4(13)5(10)8-2-3-9-6(11)7(12)14/h4,13H,2-3H2,1H3,(H,8,10)(H,9,11)(H,12,14) |
InChI-Schlüssel |
BHBFERONDIFLIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCNC(=O)C(=O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.